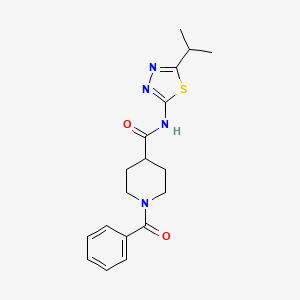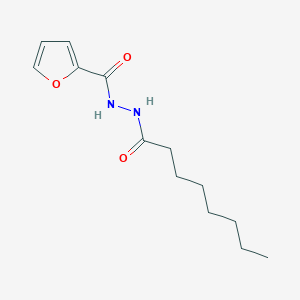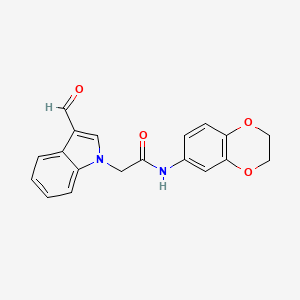
2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions under controlled conditions. For example, Al-Harbi et al. (2011) described the synthesis of a new class of tripodal L2X ligands that feature three oxygen donors, indicating the complexity and specificity required in synthesizing compounds with precise functional groups and structural features (Al-Harbi, Sattler, Sattler, & Parkin, 2011).
Molecular Structure Analysis
Molecular structure analysis, often conducted through spectroscopic methods and X-ray crystallography, reveals the spatial arrangement of atoms within a compound and its electronic structure. Sparke et al. (2010) reported the structural characterization of a benzimidazole derivative, showcasing the type of detailed structural information that can be obtained for compounds with similar complexity (Sparke, Fisher, Mewis, & Archibald, 2010).
Chemical Reactions and Properties
Chemical properties of compounds like 2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate are influenced by their functional groups and molecular structure. The compound's reactivity, including its participation in chemical reactions, can be inferred from studies on similar molecules. For instance, the reactivity of benzimidazole derivatives toward nucleophilic substitution was demonstrated by Sparke et al. (2010), highlighting the potential chemical behavior of related compounds (Sparke et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the applications and handling of a compound. The structural study by Wang et al. (2008) on a benzimidazole derivative provides an example of how crystallinity and molecular conformation can be assessed (Wang, Huang, & Tang, 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define a compound's interactions in chemical environments. The synthesis and characterization of oxadiazole derivatives by Changsheng Wang et al. (2006) offer insights into how electronic structure affects reactivity and stability, which can be relevant for understanding the behavior of compounds like 2-oxo-2-phenylethyl N-(4-methylbenzoyl)glycinate (Wang, Pålsson, Batsanov, & Bryce, 2006).
Eigenschaften
IUPAC Name |
phenacyl 2-[(4-methylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-7-9-15(10-8-13)18(22)19-11-17(21)23-12-16(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYUAHUSYQKTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 2-[(4-methylbenzoyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4755473.png)


![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-nitrophenyl)benzamide](/img/structure/B4755505.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(2-furyl)-1-methylpropyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4755520.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4755523.png)

![2-[(1-benzyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4755529.png)
![5-chloro-2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4755540.png)
![4-bromo-1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4755554.png)

![3-(2-fluorophenyl)-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4755566.png)
![4-tert-butyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4755579.png)
![methyl 2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4755580.png)